molecular formula C11H13NO3 B13505899 2-Acetamido-2-(o-tolyl)acetic acid

2-Acetamido-2-(o-tolyl)acetic acid

Cat. No.: B13505899
M. Wt: 207.23 g/mol
InChI Key: MSDBXOYVWFMDPL-UHFFFAOYSA-N
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Description

2-Acetamido-2-(o-tolyl)acetic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by an acetamido group and an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-(o-tolyl)acetic acid typically involves the acylation of p-toluidine with acetic acid. One common method involves treating N-(p-tolyl)acetamide with mercuric acetate followed by lithium chloride, resulting in the formation of a white crystalline solid of (2-acetamido-5-methylphenyl)mercury(II) chloride . This compound can then be further processed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-(o-tolyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-Acetamido-2-(o-tolyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetamido-2-(o-tolyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic ring may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-2-(p-tolyl)acetic acid: Similar structure but with the tolyl group in the para position.

    2-Acetamido-2-(m-tolyl)acetic acid: Similar structure but with the tolyl group in the meta position.

    N-(2-Acetamido)Iminodiacetic Acid: Contains an acetamido group but with different substituents.

Uniqueness

2-Acetamido-2-(o-tolyl)acetic acid is unique due to the specific positioning of the acetamido and o-tolyl groups, which can influence its reactivity and interactions with biological targets. This positional specificity can result in different biological activities and applications compared to its isomers.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-acetamido-2-(2-methylphenyl)acetic acid

InChI

InChI=1S/C11H13NO3/c1-7-5-3-4-6-9(7)10(11(14)15)12-8(2)13/h3-6,10H,1-2H3,(H,12,13)(H,14,15)

InChI Key

MSDBXOYVWFMDPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C(=O)O)NC(=O)C

Origin of Product

United States

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